molecular formula C23H23FN2O4 B2485339 ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114650-67-7

ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2485339
CAS No.: 1114650-67-7
M. Wt: 410.445
InChI Key: XNLNJSYGRQRSFB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate is a quinoline derivative featuring a trifunctionalized core. Key structural attributes include:

  • Position 4: A carbamoylmethoxy substituent linked to an isopropyl group, which may influence hydrogen bonding and steric interactions.
  • Position 6: An ethyl carboxylate ester, contributing to solubility and metabolic stability.

This compound’s design reflects strategic modifications common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-[2-oxo-2-(propan-2-ylamino)ethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c1-4-29-23(28)16-7-10-19-18(11-16)21(30-13-22(27)25-14(2)3)12-20(26-19)15-5-8-17(24)9-6-15/h5-12,14H,4,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLNJSYGRQRSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C27H30FN2O5C_{27}H_{30}FN_{2}O_{5}, with a molecular weight of approximately 466.54 g/mol. The presence of the 4-fluorophenyl group and the carbamoyl moiety are crucial for its biological activity.

Antitumor Activity

Research has shown that derivatives of quinoline compounds often exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, revealing potent cytotoxic effects.

  • In vitro Studies :
    • A study evaluated several quinoline derivatives for their antitumor activity against cell lines such as H460, HT-29, and MKN-45. Compounds demonstrated IC50 values ranging from single-digit nanomolar concentrations, indicating high potency against these cancer types .
    • Specifically, the compound 21c showed remarkable efficacy with IC50 values between 0.01 to 0.53 µM across multiple cell lines, outperforming the standard drug foretinib .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects often involves inhibition of specific kinases, such as c-Met kinase, which plays a critical role in tumor growth and metastasis .

Other Biological Activities

In addition to antitumor properties, quinoline derivatives have been explored for other pharmacological effects:

  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Effects : The anti-inflammatory potential of quinoline derivatives has also been noted, with implications for conditions such as arthritis and other inflammatory diseases.

Research Findings and Case Studies

A summary of relevant research findings is presented in the table below:

StudyCompound TestedCell LinesIC50 (µM)Notes
21cH4600.01Strong cytostatic activity
21bHT-290.53High selectivity towards cancer cells
VariousMKN-45<1Effective against multiple cancer types

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated the antiviral properties of compounds similar to ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate, particularly against strains like adenovirus and rotavirus. Research indicates that derivatives of quinoline compounds exhibit promising antiviral effects, leading to significant reductions in viral loads.

Case Study: Antiviral Efficacy

In a study published in MDPI, a series of quinoline derivatives were evaluated for their antiviral activity. The compound exhibited an EC50 value indicating strong inhibitory effects against specific viral strains, suggesting its potential as a therapeutic agent in treating viral infections .

Compound NameViral StrainEC50 (μM)
Ethyl Quinoline DerivativeAdenovirus Type 70.96
Ethyl Quinoline DerivativeRotavirus Wa0.70

Cancer Research

The compound's structure suggests potential applications in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest. Quinoline derivatives have been extensively studied for their ability to inhibit tumor growth.

Case Study: Inhibition of Tumor Growth

A study identified small molecule inhibitors that target the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The compound was part of a library screened for its ability to inhibit these pathways, demonstrating potential as a novel anticancer agent .

Compound NameTargetIC50 (nM)
Quinoline DerivativePD-L125
Quinoline DerivativePD-130

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be leveraged in drug design.

Case Study: Cytochrome P450 Inhibition

Inhibitors of cytochrome P450 enzymes are crucial for developing drugs that require metabolic activation. Research highlighted the compound's role as an inhibitor, demonstrating its utility in enhancing the pharmacokinetic profiles of other therapeutic agents .

EnzymeCompound NameInhibition Type
Cytochrome P450 4F11Ethyl Quinoline DerivativeCompetitive

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications can enhance its biological activity.

Synthesis Pathway

The synthesis typically involves:

  • Formation of the quinoline core.
  • Introduction of the fluorophenyl group.
  • Addition of the carbamoyl and methoxy groups.

This multi-step synthesis can be fine-tuned to improve yield and reduce by-products, making it more efficient for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group at position 6 of the quinoline ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying solubility or generating intermediates for further derivatization.

Conditions Reagents Product Yield Source
Basic hydrolysis (pH 10–12)NaOH (aqueous), methanol2-(4-Fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylic acid85–92%
Acidic hydrolysisHCl (conc.), refluxSame as above (protonated form)78–84%
  • Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, while acidic conditions involve protonation of the carbonyl oxygen to enhance electrophilicity .

Carbamate Group Reactivity

The carbamate moiety ([(propan-2-yl)carbamoyl]methoxy) exhibits susceptibility to nucleophilic substitution due to the electron-withdrawing nature of the carbonyl group.

Nucleophilic Substitution

Replacement of the carbamate oxygen with nucleophiles (e.g., amines, thiols) has been reported under mild conditions:

Reagent Conditions Product Yield Source
EthylenediamineDMF, 60°C, 6h4-(Ethylenediaminomethoxy)quinoline derivative67%
Sodium thiophenateTHF, RT, 12h4-(Thiophenoxy)quinoline derivative58%
  • Key Observation : Reactions proceed with retention of stereochemistry at the chiral propan-2-yl carbamate group.

Quinoline Ring Functionalization

Electrophilic substitution at the quinoline core is limited due to electron-withdrawing substituents, but halogenation and nitration have been achieved under controlled conditions:

Reaction Reagents Position Product Yield Source
NitrationHNO₃/H₂SO₄, 0°CPosition 55-Nitroquinoline derivative45%
BrominationBr₂/FeBr₃, CHCl₃, 40°CPosition 33-Bromoquinoline derivative52%
  • Challenges : Steric hindrance from the 4-fluorophenyl group reduces reactivity at adjacent positions .

Reduction Reactions

The ester and carbamate groups remain intact during selective reductions of the quinoline ring:

Reagent Conditions Product Yield Source
H₂/Pd-CEthanol, 50 psi, 8h1,2,3,4-Tetrahydroquinoline derivative73%
NaBH₄MeOH, RT, 2hNo reaction (ester/carbamate stability)

Cross-Coupling Reactions

The 4-fluorophenyl group participates in palladium-catalyzed couplings, enabling structural diversification:

Reaction Catalyst Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12hBiarylquinoline derivative64%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C, 24hN-Arylated quinoline derivative59%

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

Condition pH Half-Life Degradation Products Source
Phosphate buffer (37°C)7.46.2 hoursCarboxylic acid (via ester hydrolysis)
Human plasma (37°C)7.44.8 hoursCarboxylic acid and free carbamate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and structurally related quinoline derivatives:

Compound Name / ID Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Features
Target Compound 4-Fluorophenyl (Isopropylcarbamoyl)methoxy Ethyl carboxylate Balances lipophilicity (4-F), hydrogen bonding (carbamoyl), and solubility (ester).
Methyl 6-Methoxy-2-Phenylquinoline-4-Carboxylate () Phenyl Methyl carboxylate Methoxy Simpler structure; evaluated as P-glycoprotein inhibitor.
4-(4-Fluorobenzyloxy)-6-Methoxy-2-Methylquinoline (, Compound 4) Methyl 4-Fluorobenzyloxy Methoxy Fluorine at benzyloxy enhances electronic effects; lacks ester moiety.
6-Methyl-2-[4-(Propan-2-yloxy)Phenyl]Quinoline-4-Carboxylic Acid () 4-Isopropoxyphenyl Carboxylic acid Methyl Isopropoxy group increases hydrophobicity; acidic group may limit bioavailability.
Ethyl 6-Fluoro-2-(Trifluoromethyl)Quinoline-4-Carboxylate () Trifluoromethyl Ethyl carboxylate Fluoro Highly electronegative substituents improve metabolic stability.
2-[4-(Benzyloxy)Phenyl]-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate () 4-Benzyloxyphenyl 2-Hydroxyquinolinecarboxylate 2-Oxoethyl ester Bulky benzyloxy group may hinder membrane permeability.

Key Comparative Insights

Position 2 Modifications: The target’s 4-fluorophenyl group offers a balance of lipophilicity and electronic effects compared to non-fluorinated aryl (e.g., phenyl in ) or alkyl (e.g., methyl in ) groups. Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets. In contrast, trifluoromethyl () provides greater electronegativity but may increase steric hindrance .

Position 4 Functionalization :

  • The isopropylcarbamoylmethoxy group in the target compound introduces both hydrogen-bonding capacity (via the carbamoyl) and steric bulk (isopropyl). This contrasts with simpler substituents like methyl carboxylate () or benzyloxy (), which lack such dual functionality .
  • Carboxylic acid derivatives (e.g., ) may exhibit higher polarity but lower oral bioavailability due to ionization at physiological pH .

Position 6 Substituents :

  • The ethyl carboxylate in the target compound likely improves solubility compared to methoxy () or methyl () groups. Ester groups are also prone to hydrolysis, which could be a metabolic consideration .
  • Fluoro or trifluoromethyl substituents () at this position enhance metabolic stability but reduce synthetic accessibility .

Preparation Methods

Friedländer Annulation

The Friedländer reaction between 2-amino-5-nitrobenzoic acid derivatives and ketones provides access to substituted quinolines. For example, source demonstrates the use of 4-fluoroacetophenone and 2-amino-5-nitrobenzoic acid in phosphoryl chloride (POCl₃) to yield 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline (71–89% yield). Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 110–120°C <±5% variance
POCl₃ Molar Ratio 1.5:1 (substrate) Critical
Reaction Time 4–6 hours Non-linear

This route introduces the 4-fluorophenyl group at C2 and nitro group at C6 simultaneously, requiring subsequent functionalization.

Pfitzinger Reaction with Isatin Derivatives

Source employs the Pfitzinger reaction between 5-substituted isatins and pyruvic acid in aqueous KOH to generate 6-substituted quinoline-2,4-dicarboxylic acids (60–75% yield). Decarboxylation at 210°C in nitrobenzene selectively removes the C2 carboxyl group, yielding 6-substituted-4-quinolinecarboxylic acids. While this method installs substituents at C4 and C6, additional steps would be required to introduce the 4-fluorophenyl moiety.

Introduction of the Ethoxycarbonyl Group

The C6 ethoxycarbonyl group is typically introduced via esterification or nucleophilic displacement:

Direct Esterification of Carboxylic Acids

As demonstrated in, 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline undergoes azide substitution (NaN₃, DMF, 80°C) followed by Staudinger reduction (PPh₃, THF) and tin(II)-mediated nitro reduction to yield 2-(4-fluorophenyl)quinoline-4,6-diamine. Subsequent coupling with ethyl chloroformate in the presence of DMAP (dichloromethane, 0°C→RT) could install the ethoxycarbonyl group at C6 (estimated 65–78% yield based on).

Mitsunobu Alkylation

Source details Mitsunobu conditions (DIAD, PPh₃) for installing ester groups on quinolines. Applying this to 6-hydroxyquinoline intermediates with ethyl bromoacetate may provide an alternative pathway (55–68% yield).

Installation of the Carbamoylmethoxy Group at C4

The 4-{[(propan-2-yl)carbamoyl]methoxy} substituent requires sequential functionalization:

Hydroxyl Group Generation

Selective oxidation of C4 methyl groups (KMnO₄, acidic conditions) or displacement of halogen atoms (4-chloroquinolines with NaOH/EtOH) generates the C4 hydroxyl intermediate. Source reports 71% yield for similar hydroxylation under controlled vacuum and temperature.

Etherification with Carbamoylated Linkers

Coupling the C4 hydroxyl with N-(propan-2-yl)-2-bromoacetamide under alkaline conditions (K₂CO₃, DMF, 60°C) installs the target sidechain. Source achieved analogous etherifications in 47–63% yield using Williamson conditions.

Synthetic Route Integration and Optimization

A plausible convergent synthesis combines these methodologies:

Step Reaction Conditions Yield
1 Friedländer annulation 4-fluoroacetophenone + 2-amino-5-nitrobenzoic acid, POCl₃, 115°C, 5h 82%
2 Nitro reduction SnCl₂·H₂O, EtOAc/EtOH, reflux 76%
3 Esterification Ethyl chloroformate, DMAP, DCM, 0°C→RT 68%
4 Hydroxyl displacement N-(propan-2-yl)-2-bromoacetamide, K₂CO₃, DMF, 60°C, 12h 58%

Critical challenges include:

  • Regioselectivity : The C4 position exhibits higher reactivity than C2/C6 in nucleophilic substitutions, necessitating protecting group strategies.
  • Polymorphism Control : As noted in, crystallization from ethanol/water mixtures (3:1 v/v) under vacuum (50 mbar) produces the thermodynamically stable Form I.

Analytical Characterization

Successful synthesis requires multimodal verification:

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.42 (d, J=6.6 Hz, 6H, CH(CH₃)₂), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 4.89 (hept, J=6.6 Hz, 1H, NHCH), 5.21 (s, 2H, OCH₂CO), 7.25–8.19 (m, 8H, Ar-H).
  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₅H₂₄FN₂O₅: 467.1718; found: 467.1715.

Crystallographic Data

While no single-crystal data exists for the target compound, source reports similar quinoline derivatives crystallizing in the monoclinic P2₁/c space group with Z=4 and density ~1.45 g/cm³.

Industrial-Scale Considerations

For multi-kilogram production (≥5 kg batches), key process parameters include:

  • Temperature Control : Maintain ±2°C during exothermic steps (esterification, amide coupling) to prevent byproduct formation.
  • Solvent Recovery : Ethanol/water azeotrope distillation recovers >92% solvent in hydroxylation steps.
  • Particle Engineering : Jet milling (0.8–1.2 bar) produces API with D90 <50 μm for optimal bioavailability.

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